molecular formula C6H12N4 B1417852 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine CAS No. 936940-57-7

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine

Cat. No.: B1417852
CAS No.: 936940-57-7
M. Wt: 140.19 g/mol
InChI Key: DWLZOAQNIPAAFO-UHFFFAOYSA-N
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Description

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and an ethanamine side chain. It is often used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to act as a hydrogen bond acceptor and donor, facilitating interactions with active sites of enzymes and receptors. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, this compound can form complexes with metal ions, further influencing its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular processes, including prolonged activation of signaling pathways and gene expression changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. This compound can also influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and participate in biochemical reactions. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine typically involves the reaction of 4-ethyl-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine
  • 1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine

Uniqueness

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-10-5-8-9-6(10)3-4-7/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLZOAQNIPAAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 2
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 3
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 4
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 5
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 6
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine

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